molecular formula C14H13BrN4 B2745204 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-06-6

2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2745204
CAS No.: 339102-06-6
M. Wt: 317.19
InChI Key: QGIROQGHZQHYIP-BQYQJAHWSA-N
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Description

2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organic compound characterized by its complex structure, which includes a bromoanilino group, a dimethylamino group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with a suitable aldehyde to form an intermediate Schiff base.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the final product.

The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
  • 2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
  • 2-[3-(4-Fluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Uniqueness

Compared to similar compounds, 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to the presence of the bromoanilino group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[(E)-3-(4-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIROQGHZQHYIP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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